molecular formula C19H15ClN4O2S B11243127 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide

Cat. No.: B11243127
M. Wt: 398.9 g/mol
InChI Key: BEZRPRKZBFFPHL-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving phenol derivatives and aldehydes under acidic conditions.

    Synthesis of the Triazole Ring:

    Coupling of Benzofuran and Triazole Rings: The benzofuran and triazole rings are coupled through a sulfanyl linkage, which can be achieved using thiol reagents under basic conditions.

    Introduction of the Chlorophenyl Group: The final step involves the acylation of the intermediate compound with 2-chlorophenylacetyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Studies: It can be used as a probe to study biological pathways involving benzofuran and triazole derivatives.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its structural properties may be explored for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzofuran and triazole rings may facilitate binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and potential as a pharmacologically active compound.

Properties

Molecular Formula

C19H15ClN4O2S

Molecular Weight

398.9 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide

InChI

InChI=1S/C19H15ClN4O2S/c1-24-18(16-10-12-6-2-5-9-15(12)26-16)22-23-19(24)27-11-17(25)21-14-8-4-3-7-13(14)20/h2-10H,11H2,1H3,(H,21,25)

InChI Key

BEZRPRKZBFFPHL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Cl)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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